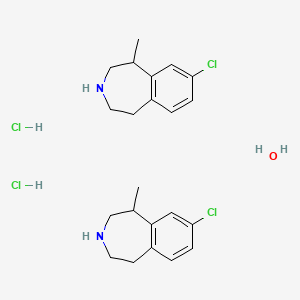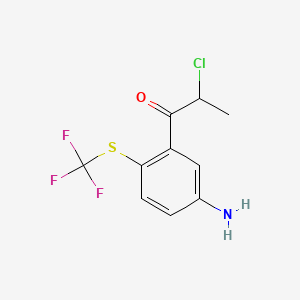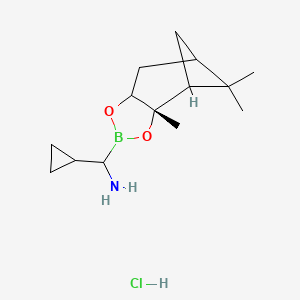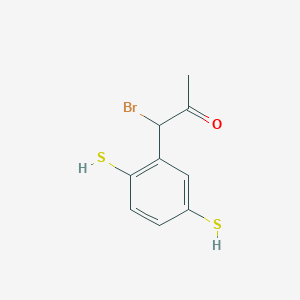
(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural properties and potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate typically involves multiple steps. One common method includes the reaction of 8-chloro-1-methyl-3,4-dihydro-2H-1-benzazepine with hydrochloric acid to form the hydrochloride salt. The hemihydrate form is achieved by crystallization in the presence of water.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated crystallization systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It is used in experiments to understand its interaction with biological targets and its potential as a therapeutic agent.
Medicine
Medically, this compound is investigated for its potential use in treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate the activity of neurotransmitters, leading to changes in neuronal signaling and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Lorcaserin hydrochloride hemihydrate: A selective 5HT2C receptor agonist used for the treatment of obesity.
Tilidine hydrochloride hemihydrate: An opioid analgesic used for pain management.
Uniqueness
(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate is unique due to its specific structural features and its potential therapeutic applications in neurological disorders. Unlike other similar compounds, it has a distinct mechanism of action and a unique set of biological targets.
Propiedades
Fórmula molecular |
C22H32Cl4N2O |
|---|---|
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2 |
Clave InChI |
WRZCAWKMTLRWPR-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)









![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
